Characterized P2X7 Receptor Antagonist Activity of 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has demonstrated antagonist activity at the human P2X7 receptor, a ligand-gated ion channel implicated in inflammatory diseases. In a defined cellular assay using HEK293 cells expressing the human receptor, the compound inhibited BzATP-induced ethidium ion uptake with an IC50 of 107.0 nM [1]. This activity is a quantifiable differentiator from the broader class of pyrido[2,3-b][1,4]oxazines, which have been primarily associated with kinase inhibition (e.g., EGFR) rather than P2X7 modulation.
| Evidence Dimension | P2X7 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 107.0 nM |
| Comparator Or Baseline | Known P2X7 antagonists (e.g., A-740003: human P2X7 pIC50 7.36 ± 0.04 (approx. 43.7 nM)) [2] |
| Quantified Difference | The compound exhibits approximately 2.4-fold lower potency than the benchmark antagonist A-740003 in this assay, positioning it as a moderately potent but structurally distinct probe. |
| Conditions | HEK293 cells expressing human P2X7 receptor; inhibition of BzATP-induced ethidium ion uptake; 2 hr incubation. |
Why This Matters
This provides a validated, quantitative starting point for researchers investigating P2X7 antagonism with a novel chemotype, enabling direct comparison to established tool compounds.
- [1] TargetMine Data Warehouse. Activity Report for ChEMBL:CHEMBL3742021: Antagonist activity at human P2X7 receptor expressed in HEK293 cells. IC50 = 107.0 nM. Accessed 2026. View Source
- [2] Donnelly-Roberts, D. L.; Namovic, M. T.; Han, P.; Jarvis, M. F. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. Br. J. Pharmacol. 2009, 157 (7), 1203-1214. View Source
